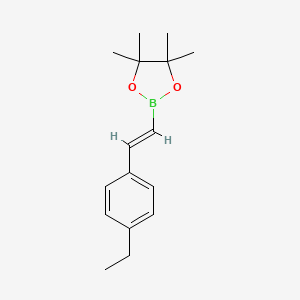

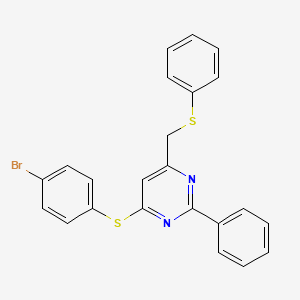

(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

This would typically include the compound’s systematic name, its common name if it has one, and its structural formula.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from other substances. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if relevant. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes. It would include the reactants and products of each reaction, the conditions under which it takes place, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, and solubility, and its chemical properties such as its acidity or basicity and its reactivity with other substances.Aplicaciones Científicas De Investigación

Synthesis of Novel Stilbene Derivatives

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, employing a methodology that involved treating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide with various aldehydes. This process yielded corresponding boron-containing stilbene derivatives, which were then utilized to synthesize boron-capped polyenes. These polyene systems are potential intermediates for the synthesis of new materials for LCD technology and are being investigated for their therapeutic potential in neurodegenerative diseases (B. Das et al., 2015).

Stereoselective Syntheses of Alcohols

The compound has been used in the stereoselective synthesis of alcohols, particularly through the generation of enol borates from ketones, which were then added to aldehydes in a stereoconvergent reaction leading to syn-aldols. This process highlights the utility of the compound in facilitating complex organic transformations with high selectivity (R. W. Hoffmann et al., 1987).

Lipogenic Inhibitors for Therapeutic Applications

A pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized and evaluated for their lipogenesis inhibitory effect by suppressing lipogenic gene expression in mammalian hepatocytes. These compounds, particularly BF102 and BF175, also inhibited cholesterol biosynthesis, suggesting their potential as leads for new lipid-lowering drugs (B. Das et al., 2011).

Catalytic Borylation Techniques

The compound has been employed in the catalytic borylation of arylbromides, leading to the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method was found to be particularly effective for borylation of arylbromides bearing sulfonyl groups, demonstrating its utility in the field of catalytic synthesis (J. Takagi et al., 2013).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity, and appropriate safety precautions for handling it.

Direcciones Futuras

This would involve a discussion of areas for future research, such as potential applications of the compound, or reactions it could be used in.

Propiedades

IUPAC Name |

2-[(E)-2-(4-ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-6-13-7-9-14(10-8-13)11-12-17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXFAINZQODXKD-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)

![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)

![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)